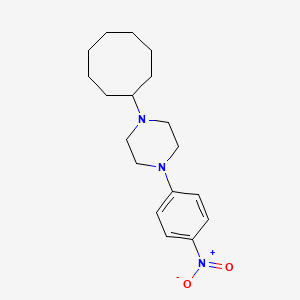amino]methyl}phenol](/img/structure/B3852788.png)
3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol
Vue d'ensemble
Description
3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol, commonly known as DEAE, is a chemical compound that has been widely used in scientific research. DEAE is a tertiary amine that contains a phenol group and an amino group. It is a water-soluble compound that has a wide range of applications in biochemical, physiological, and pharmacological research.
Mécanisme D'action
The mechanism of action of DEAE is not fully understood. However, it is believed to act as an electron donor and acceptor, which can lead to the formation of reactive oxygen species. These reactive species can then react with various biomolecules, including proteins, lipids, and DNA.
Biochemical and Physiological Effects:
DEAE has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, to induce apoptosis in cancer cells, and to have anti-inflammatory and antioxidant properties. Moreover, DEAE has been shown to have antimicrobial activity against various microorganisms, including bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DEAE is its water solubility, which makes it easy to handle and use in lab experiments. Moreover, DEAE is relatively inexpensive and readily available. However, one of the limitations of DEAE is its potential toxicity, which can affect the results of experiments if not properly controlled.
Orientations Futures
There are several future directions for the use of DEAE in scientific research. One potential area of research is the development of DEAE-based sensors for the detection of biomolecules such as glucose and cholesterol. Another area of research is the use of DEAE in the development of new drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of DEAE and its potential toxic effects.
Applications De Recherche Scientifique
DEAE has been used extensively in scientific research as a pH indicator, a buffer, and a ligand for chromatography. It has also been used as a reagent for the determination of amino acids and peptides, as well as for the analysis of carbohydrates. Moreover, DEAE has been used as a substrate for the study of enzymes such as tyrosinase, laccase, and peroxidase.
Propriétés
IUPAC Name |
3-[[2-(diethylamino)ethyl-methylamino]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-4-16(5-2)10-9-15(3)12-13-7-6-8-14(17)11-13/h6-8,11,17H,4-5,9-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTUQGAISVRLHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(Diethylamino)ethyl-methylamino]methyl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinecarboxylate oxalate](/img/structure/B3852705.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-bromophenyl)-4-piperidinol](/img/structure/B3852707.png)
![4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol](/img/structure/B3852711.png)
![(3-bromobenzyl)[2-(3,4-dimethoxyphenyl)-1-methylethyl]amine](/img/structure/B3852717.png)

![2,2'-[(4-methylcyclohexyl)imino]diethanol](/img/structure/B3852726.png)

![(2-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B3852737.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B3852741.png)
![N-[2-(4-methoxyphenyl)-1-methylethyl]-4-methyl-1-piperazinamine](/img/structure/B3852753.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxyphenyl)-2-butanamine](/img/structure/B3852756.png)

![N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylthio)aniline](/img/structure/B3852777.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-N-methyl-4-piperidinamine](/img/structure/B3852800.png)